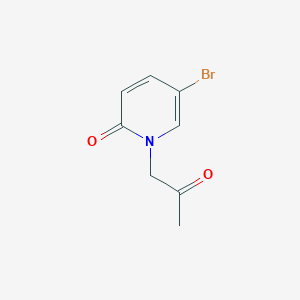

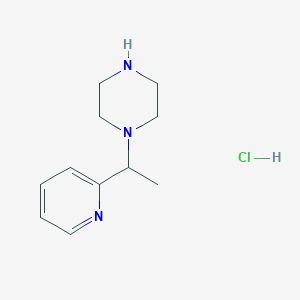

5-bromo-1-(2-oxopropyl)pyridin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-1-(2-oxopropyl)pyridin-2(1H)-one (5-Br-OPP) is a heterocyclic compound that is comprised of a five-membered ring containing a bromine atom and an oxo-propyl group. It is a colorless solid that is soluble in water and has a melting point of 146-148°C. 5-Br-OPP is an important building block in organic synthesis and has a wide range of applications in the fields of medicine, agriculture, and materials science.

Applications De Recherche Scientifique

Spectroscopic Characterization and Antimicrobial Activity

The spectroscopic characteristics of 5-Bromo-2-(trifluoromethyl)pyridine were analyzed using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Density Functional Theory (DFT) was employed to determine the molecule's optimized geometric structure. Notably, the molecule demonstrated antimicrobial activities tested by the minimal inhibitory concentration method, although it differs slightly from the queried compound, indicating a broader application potential in related structures (Vural & Kara, 2017).

Magnetic Properties and Single-Molecule Magnetism

Lanthanide-Nitronyl Nitroxide Complexes

A study on lanthanide-nitronyl nitroxide complexes revealed single-molecule magnet behavior in a Tb(III) complex. These complexes, involving a molecule similar in structure to the query, underscore the potential for designing magnetic materials with specific magnetic behaviors (Xu et al., 2009).

Photoinduced Tautomerization

Proton Transfer in Chromophores

Research on 2-(1H-pyrazol-5-yl)pyridines revealed three types of photoreactions, including excited-state intramolecular and intermolecular proton transfer. These findings highlight the complex photochemical behavior that can be explored in pyridine derivatives for applications in photochemistry and molecular electronics (Vetokhina et al., 2012).

Synthesis and Chemical Reactions

Palladium-Catalyzed C-C Coupling

A study on microwave-assisted palladium-catalyzed reactions with 5-bromopyrimidine demonstrated the potential for synthesizing substituted pyrimidines through aryl-aryl C-C coupling. This research provides insights into methodologies for creating pyridine derivatives, relevant for pharmaceutical synthesis and material science (Verbitskiy et al., 2013).

Quantum Mechanical Investigations and Biological Activities

Novel Pyridine Derivatives Synthesis

The synthesis of novel pyridine derivatives via Suzuki cross-coupling reaction was explored, including their quantum mechanical investigations and biological activities. This research opens avenues for the development of new compounds with potential applications in medicine and material science (Ahmad et al., 2017).

Propriétés

IUPAC Name |

5-bromo-1-(2-oxopropyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-6(11)4-10-5-7(9)2-3-8(10)12/h2-3,5H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBXDSMXGOYFOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C=C(C=CC1=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-1-(2-oxopropyl)pyridin-2(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-[1-(4-methoxyphenyl)triazol-4-yl]methanone](/img/structure/B2712171.png)

![1-(3,4-Dihydroxyphenyl)-2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2712178.png)

![N-(2-furylmethyl)-2-[2-(4-methylphenyl)-4-(phenylsulfonyl)imidazol-5-ylthio]ac etamide](/img/structure/B2712180.png)

![2-[(4-Methoxyphenyl)methyl]pyridine](/img/structure/B2712181.png)

![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-4-amine](/img/no-structure.png)

![N-(1-cyanocyclohexyl)-2-{[4-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B2712190.png)

![7-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2712191.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-methoxyphenyl)urea](/img/structure/B2712193.png)